FP0429
説明
Structure
3D Structure
特性
CAS番号 |
870860-41-6 |
|---|---|
分子式 |
C10H12N2O7 |
分子量 |
272.21 g/mol |
IUPAC名 |
(2S,4S)-4-amino-1-[(E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H12N2O7/c11-10(9(18)19)3-5(8(16)17)12(4-10)6(13)1-2-7(14)15/h1-2,5H,3-4,11H2,(H,14,15)(H,16,17)(H,18,19)/b2-1+/t5-,10-/m0/s1 |
InChIキー |
ZALHFQNLXQORTH-FGLATXDZSA-N |
異性体SMILES |
C1[C@H](N(C[C@@]1(C(=O)O)N)C(=O)/C=C/C(=O)O)C(=O)O |
正規SMILES |
C1C(N(CC1(C(=O)O)N)C(=O)C=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FP0429; FP 0429; FP-0429. |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of FP0429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FP0429 is a selective orthosteric agonist for the group III metabotropic glutamate (B1630785) receptors 4 (mGlu4) and 8 (mGlu8). It exhibits full agonism at the mGlu4 receptor and partial agonism at the mGlu8 receptor. This differential activity is attributed to specific amino acid residues within the ligand-binding domains of these receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its function. While detailed proprietary information regarding specific experimental protocols for this compound is not publicly available, this guide furnishes representative protocols for the key assays employed in its characterization, alongside the available quantitative data.
Introduction to this compound and its Molecular Targets
This compound is a chemical probe that has been instrumental in characterizing the function and pharmacology of group III metabotropic glutamate receptors. These receptors, which include mGlu4, mGlu6, mGlu7, and mGlu8, are G-protein coupled receptors (GPCRs) that are typically located presynaptically and play a crucial role in modulating neurotransmitter release. By activating these receptors, this compound can influence synaptic plasticity and neuronal excitability, making it a valuable tool for neuroscience research and a potential starting point for therapeutic development for neurological and psychiatric disorders.
The primary molecular targets of this compound are:
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Metabotropic Glutamate Receptor 4 (mGlu4): this compound acts as a full agonist at this receptor. mGlu4 is predominantly expressed in the central nervous system, particularly in the cerebellum, basal ganglia, and olfactory bulb. Its activation is linked to neuroprotective effects and has been explored as a therapeutic target for Parkinson's disease.
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Metabotropic Glutamate Receptor 8 (mGlu8): this compound demonstrates partial agonism at mGlu8. This receptor is also widely distributed in the brain, with high levels in the hippocampus, cortex, and hypothalamus. It is implicated in the regulation of anxiety, memory, and seizure thresholds.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of this compound at its primary molecular targets.
| Receptor | Agonist Activity | EC50 (µM) |
| mGlu4 | Full Agonist | 48.3[1] |
| mGlu8 | Partial Agonist | 56.2[1] |
Note: Further quantitative data, such as binding affinities (Ki/Kd values) from radioligand binding assays or efficacy measurements from GTPγS binding or direct cAMP assays for this compound, are not extensively reported in the public domain.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the orthosteric site of mGlu4 and mGlu8 receptors, inducing a conformational change that leads to the activation of intracellular signaling cascades. Both mGlu4 and mGlu8 are coupled to the Gi/o family of G-proteins.
Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors:
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Inhibition of Adenylyl Cyclase: The primary signaling pathway for both mGlu4 and mGlu8 is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal inhibition.
The differential activity of this compound as a full agonist at mGlu4 and a partial agonist at mGlu8 is determined by subtle differences in the amino acid composition of their ligand-binding domains. Specifically, residues Serine 157 and Glycine 158 in mGlu4 are thought to be critical for the full agonistic response of this compound.
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound at the mGlu4 receptor.
References
An In-depth Technical Guide to FP0429: A Selective Group III Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FP0429, identified as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). It exhibits full agonistic activity at the mGlu4 receptor subtype and partial agonism at the mGlu8 receptor subtype. This selective activity profile makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors, particularly in the central nervous system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the signaling pathways modulated by this compound and provides established experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the class of amino acid derivatives. Its chemical structure is characterized by a pyrrolidine-2,4-dicarboxylic acid core, substituted with an amino group and a carboxyacryloyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid | |
| Synonyms | FP 0429, FP-0429, 8a06-FP0429 | |
| CAS Number | 870860-41-6 | [1] |
| PubChem CID | 11565290 | [1] |
| Molecular Formula | C10H12N2O7 | [2] |
| Molecular Weight | 288.21 g/mol | [2] |
| Solubility | Soluble in aqueous solutions | General knowledge |
| Physical State | Solid | General knowledge |
Biological Activity and Pharmacology
This compound is a selective agonist for group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.
Table 2: Pharmacological Profile of this compound
| Target | Activity | EC50 | Source |
| mGlu4 Receptor | Full Agonist | 48.3 μM | [3] |
| mGlu8 Receptor | Partial Agonist | 56.2 μM | [3] |
Signaling Pathways
As a group III mGluR agonist, this compound primarily modulates intracellular signaling cascades through the activation of inhibitory G-proteins (Gi/o).
Canonical Gαi/o Signaling Pathway
The primary mechanism of action for group III mGluRs, including mGlu4 and mGlu8, involves the inhibition of adenylyl cyclase. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
Modulation of Ion Channels
Activation of group III mGluRs can also lead to the modulation of ion channel activity. The βγ subunits of the activated G-protein can directly interact with and modulate the function of voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This typically results in the inhibition of presynaptic calcium influx and the hyperpolarization of the postsynaptic membrane, respectively, contributing to the overall inhibitory effect on neuronal excitability.
PI3K/Akt Signaling Pathway
Recent evidence suggests that mGlu4 receptor activation may also engage the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to mediate its cellular effects. The engagement of this pathway by this compound could have significant implications for its potential neuroprotective effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of a compound to stimulate Gq-coupled receptors or, in the case of Gi/o-coupled receptors like mGlu4 and mGlu8, to assess activity in cells co-expressing a promiscuous G-protein such as Gα16 or a chimeric G-protein that redirects the signal to the Gq pathway.
Methodology:
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Cell Culture:
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Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the mGluR of interest (mGlu4 or mGlu8) and a promiscuous G-protein (e.g., Gα16).
-
Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Addition and Fluorescence Measurement:
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Prepare serial dilutions of this compound in the assay buffer.
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Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
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Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the mGluR of interest (mGlu4 or mGlu8).
-
Plate the cells in a suitable microplate format.
-
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the cells.
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Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
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Measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
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Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percent inhibition as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the EC50.
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Conclusion
This compound is a selective and potent research tool for the study of group III metabotropic glutamate receptors. Its distinct agonist profile at mGlu4 and mGlu8 receptors allows for the dissection of the individual roles of these receptors in various physiological and pathological processes. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these receptors for the treatment of neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Biological Function and Targets of FP0429
For Researchers, Scientists, and Drug Development Professionals
Abstract
FP0429, scientifically known as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, is a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). As a member of the group III metabotropic glutamate receptors, mGlu4 is a key player in the modulation of synaptic transmission and neuronal excitability. This compound has demonstrated significant potential as a pharmacological tool for investigating the physiological roles of mGlu4 and as a lead compound for the development of therapeutics targeting neurological and psychiatric disorders. This document provides a comprehensive overview of the biological function of this compound, its primary molecular targets, the associated signaling pathways, and detailed experimental protocols for its characterization.
Core Biological Function and Molecular Targets
This compound is a selective agonist for group III metabotropic glutamate receptors, with a pronounced preference for the mGlu4 receptor subtype. It exhibits the functional characteristics of a full agonist at the mGlu4 receptor, while acting as a weak partial agonist at the closely related mGlu8 receptor.[1] This selectivity is a critical attribute that allows for the specific interrogation of mGlu4 receptor function in complex biological systems.
The primary molecular target of this compound is the metabotropic glutamate receptor 4 (mGlu4) , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. These receptors are strategically located on presynaptic terminals, where they function as autoreceptors to negatively regulate the release of neurotransmitters, primarily glutamate and GABA. By activating mGlu4, this compound effectively dampens excessive synaptic transmission, a mechanism that is of significant interest for the treatment of conditions characterized by neuronal hyperexcitability.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro functional assays. The following tables summarize the key quantitative data regarding its potency at its primary targets.
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| mGlu4 | Human | Functional Assay | pEC50 | 7.4 | [2] |
| mGlu4 | Rat | Intracellular Calcium Mobilization | EC50 | 48.3 µM | [1] |
| mGlu8 | Rat | Intracellular Calcium Mobilization | EC50 | 56.2 µM | [1] |
Table 1: Functional Potency of this compound at mGlu4 and mGlu8 Receptors
Note: Further research is required to determine the binding affinity (Ki or Kd values) of this compound for a more complete pharmacological profile.
Signaling Pathways
Activation of the mGlu4 receptor by this compound initiates a cascade of intracellular signaling events mediated by the Gαi/o subunit of the heterotrimeric G-protein. This pathway is primarily characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling cascade initiated by this compound binding to the mGlu4 receptor.
This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, including ion channels and transcription factors. The overall effect is a reduction in neuronal excitability and neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological function of this compound.
Cell Culture and Transfection for Functional Assays
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Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
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Transfection:
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Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
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For each well, prepare a transfection mix containing plasmid DNA encoding the human mGlu4 receptor and a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.
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Incubate the transfection mix at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.
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Add the transfection mix dropwise to the cells.
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Incubate the cells for 24-48 hours post-transfection to allow for receptor expression before proceeding with functional assays.
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Intracellular Calcium Mobilization Assay
This assay is used to determine the functional potency of this compound at mGlu4 receptors, which can couple to Gq-like G-proteins or be co-transfected with a chimeric G-protein to elicit a calcium response.
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Reagents:
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HEK293 cells expressing the mGlu4 receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
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This compound stock solution.
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-
Procedure:
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Plate the transfected HEK293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
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Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
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Remove the culture medium from the cells and add the dye loading buffer.
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Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
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Wash the cells with HBSS to remove excess dye.
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Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
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The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
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Caption: Workflow for the intracellular calcium mobilization assay.
cAMP Accumulation Assay
This assay directly measures the consequence of mGlu4 receptor activation via the Gαi/o pathway.
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Reagents:
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HEK293 cells expressing the mGlu4 receptor.
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IBMX (a phosphodiesterase inhibitor).
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This compound stock solution.
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
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Procedure:
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Plate the transfected HEK293 cells in a suitable microplate and allow them to adhere.
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Pre-treat the cells with IBMX for a short period to prevent the degradation of cAMP.
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Add varying concentrations of this compound to the cells.
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Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase basal cAMP levels.
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Incubate for a defined period to allow for the modulation of cAMP by this compound.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's protocol.
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The inhibitory effect of this compound will be observed as a decrease in the forskolin-stimulated cAMP levels.
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Plot the percentage inhibition of the forskolin response against the logarithm of the this compound concentration to determine the IC50 value.
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Conclusion and Future Directions
This compound is a valuable pharmacological tool for the study of mGlu4 receptor biology. Its selectivity and potent agonist activity have enabled significant progress in understanding the role of this receptor in synaptic plasticity and neurotransmission. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
Future research should focus on obtaining a complete pharmacological profile of this compound, including its binding affinity at mGlu4 and mGlu8 receptors. Furthermore, in vivo studies are warranted to explore its therapeutic potential in animal models of neurological and psychiatric disorders. The continued investigation of this compound and other selective mGlu4 agonists holds promise for the development of novel treatments for conditions such as Parkinson's disease, anxiety, and epilepsy.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of FP0429
For Researchers, Scientists, and Drug Development Professionals
Abstract
FP0429, chemically identified as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, is a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a member of the group III mGlu receptors. As a research compound with potential therapeutic applications in neurological disorders, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide synthesizes the available, albeit limited, preclinical safety and toxicity information on this compound and related group III mGlu receptor agonists. Due to a notable absence of publicly available, specific quantitative toxicity data for this compound, this document also outlines standardized experimental protocols for key toxicity studies based on OECD guidelines to guide future preclinical safety assessments.
Introduction
This compound is a selective agonist of the metabotropic glutamate receptor 4 (mGluR4), exhibiting full agonism at this receptor, while acting as a partial agonist at the closely related mGluR8. Group III mGlu receptors, including mGluR4, are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors to inhibit the release of glutamate. This mechanism of action underlies the therapeutic potential of mGluR4 agonists in conditions characterized by excessive glutamatergic transmission, such as neurodegenerative diseases and other neurological disorders.
Despite its well-defined primary pharmacology, the safety and toxicity profile of this compound has not been extensively reported in publicly accessible literature. This guide aims to provide a comprehensive overview of the known information and to propose a framework for its systematic toxicological evaluation.
Preclinical Safety and Toxicity Data
A comprehensive search of scientific literature and toxicology databases did not yield specific quantitative toxicity data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level). Therefore, the following sections provide a qualitative summary based on the broader class of group III mGlu receptor agonists and highlight the data gaps for this compound.
General Toxicity
There are no dedicated published studies on the general toxicity of this compound. For related compounds, such as other group III mGlu receptor agonists, preclinical studies have generally indicated a favorable safety profile, though specific adverse effects have been noted for some compounds. For instance, a phase 1 study of MGS0274 besylate, a prodrug of an mGlu2/3 receptor agonist, reported treatment-emergent adverse events in healthy subjects including headache, nausea, somnolence, dizziness, and vomiting. While not a direct comparator, this provides insight into potential on-target CNS-related side effects that could be anticipated with potent mGlu receptor modulators.
Neurotoxicity
The primary mechanism of this compound, modulation of glutamatergic neurotransmission, suggests that neurotoxicity is a critical area for evaluation. While activation of mGluR4 is generally considered neuroprotective by reducing excitotoxicity, off-target effects or exaggerated pharmacology at high doses could potentially lead to adverse neurological effects. Studies on the related compound, L-trans-2,4-pyrrolidine dicarboxylate (PDC), a glutamate uptake inhibitor, have shown that it can be neurotoxic by causing an excessive accumulation of extracellular glutamate. Although this compound has a different mechanism of action (receptor agonism versus uptake inhibition), these findings underscore the importance of carefully evaluating the neurological safety of compounds that modulate the glutamate system.
Genotoxicity and Carcinogenicity
No in vitro or in vivo genotoxicity or carcinogenicity studies for this compound have been identified in the public domain. Standard assays, such as the Ames test, in vitro micronucleus assay, and in vivo rodent carcinogenicity studies, would be required to assess the mutagenic and carcinogenic potential of this compound.
Cardiovascular Safety
The cardiovascular safety profile of this compound is unknown. Standard safety pharmacology studies, including in vitro hERG channel assays and in vivo cardiovascular monitoring in animal models, are necessary to evaluate potential effects on cardiac repolarization, heart rate, blood pressure, and other cardiovascular parameters.
Proposed Experimental Protocols for Preclinical Safety Assessment
Given the lack of specific data for this compound, the following are detailed methodologies for key preclinical toxicity studies based on internationally recognized OECD guidelines. These protocols provide a framework for the systematic evaluation of the safety and toxicity of this compound.
Acute Oral Toxicity Study (as per OECD Guideline 423)
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Objective: To determine the acute oral toxicity of this compound and to obtain information on its hazardous properties to allow for classification.
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Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, as they are often slightly more sensitive.
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Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.
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Dose Levels and Administration: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered as a single oral dose via gavage.
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Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
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Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
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Data Analysis: The number of animals that die or show signs of toxicity at each dose level is used to classify the substance according to the Globally Harmonised System (GHS).
Repeated Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407)
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Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to this compound for 28 days.
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Test Animals: At least 10 rodents (5 male, 5 female) per dose group (e.g., Wistar rats).
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Dose Levels: At least three dose levels and a control group are used. Doses are administered daily by gavage or in the diet/drinking water.
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Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
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Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples may also be collected for urinalysis.
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Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
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Data Analysis: The data are analyzed to determine the target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Mechanistic Considerations
Understanding the signaling pathways activated by this compound is crucial for interpreting potential on-target and off-target toxicities.
mGluR4 Signaling Pathway
This compound, as an mGluR4 agonist, activates a G-protein coupled receptor that is negatively coupled to adenylyl cyclase via the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels, which contributes to the presynaptic inhibition of neurotransmitter release.
Caption: mGluR4 signaling pathway activated by this compound.
Experimental Workflow for Preclinical Toxicity Assessment
A logical workflow is essential for the efficient and comprehensive preclinical safety evaluation of a new chemical entity like this compound.
Caption: Experimental workflow for preclinical toxicity assessment.
Conclusion and Future Directions
This compound is a selective mGluR4 agonist with potential therapeutic value. However, a significant gap exists in the publicly available safety and toxicity data for this compound. The information on related group III mGlu receptor agonists suggests a generally manageable safety profile, but specific data for this compound is essential for any further development.
Future research should focus on conducting a comprehensive preclinical toxicology program as outlined in this guide, including acute and repeated-dose toxicity studies, genotoxicity assays, and cardiovascular safety pharmacology. The results of these studies will be critical for establishing a reliable safety profile, identifying potential target organs for toxicity, and determining a safe starting dose for potential clinical investigations. A thorough understanding of the dose-response relationship for both efficacy and toxicity will be paramount for the successful translation of this compound from a research tool to a potential therapeutic agent.
Preliminary Research Findings on FP0429: A Selective Group III Metabotropic Glutamate Receptor Agonist
For Immediate Release
This technical guide presents the preliminary research findings on FP0429, a novel small molecule identified as a selective agonist for group III metabotropic glutamate (B1630785) (mGlu) receptors. The data herein provide an initial characterization of its potency, selectivity, and mechanism of action, suggesting its potential as a valuable research tool for elucidating the physiological roles of specific group III mGlu receptors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropharmacology and GPCR-targeted therapeutics.
Executive Summary
This compound, chemically identified as (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid, demonstrates potent agonist activity at the metabotropic glutamate receptor 4 (mGlu4) and partial agonist activity at the metabotropic glutamate receptor 8 (mGlu8). Belonging to the amino-pyrrolidine tricarboxylic acid (APTC) class of compounds, its differential activity between the highly homologous mGlu4 and mGlu8 receptors provides a foundation for exploring the structural determinants of agonist efficacy within this receptor family. The primary signaling mechanism of this compound is mediated through the activation of Gi/o-coupled G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The agonist activity of this compound has been quantified at two key group III metabotropic glutamate receptors. The following table summarizes the available potency data:
| Receptor | Agonist Activity | EC50 (µM) |
| mGlu4 | Full Agonist | 48.3[1] |
| mGlu8 | Partial Agonist | 56.2[1] |
Further studies are required to determine the activity of this compound at other mGlu receptor subtypes (mGluR1-3, 5-7) to establish a comprehensive selectivity profile.
Experimental Protocols
The preliminary characterization of this compound was achieved through functional assays in a heterologous expression system.
Intracellular Calcium Mobilization Assay
A standard intracellular calcium mobilization assay was utilized to determine the functional potency of this compound on mGlu4 and mGlu8 receptors. This method is predicated on the ability of Gi/o-coupled receptors, upon activation, to indirectly modulate intracellular calcium levels when co-expressed with a promiscuous G-protein alpha subunit (e.g., Gαq/i5) or in cell lines endogenously expressing Gq-coupled receptors that can synergize with Gi/o activation.
General Protocol Outline:
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Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). Cells are transiently transfected with plasmids encoding the human mGlu4 or mGlu8 receptor.
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Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and express the receptors for 24-48 hours.
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Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in a physiological buffer (e.g., HBSS) for a specified time at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
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Compound Addition and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR® or FlexStation®). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.
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Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is recorded over time. The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated using a non-linear regression model.
Visualizations
Signaling Pathway of this compound at Group III mGlu Receptors
The activation of group III mGlu receptors (mGluR4/8) by this compound initiates a canonical Gi/o-protein signaling cascade. The following diagram illustrates this pathway.
References
A Comprehensive Literature Review of FR429 Research for Drug Development Professionals
An In-depth Technical Guide on the Hepatoprotective Potential and Mechanism of Action of FR429
This technical guide provides a comprehensive review of the existing research on FR429, an ellagitannin isolated from Polygonum capitatum. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Assuming "FP0429" to be a likely typographical error for the researched compound "FR429", this review focuses on the latter. The guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action through its signaling pathway.
Quantitative Data Summary
The hepatoprotective effects of FR429 have been quantified in both in vitro and in vivo studies. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Cytoprotective Activity of FR429
| Compound | Concentration (μM) | Cell Viability (%) after CCl4 Exposure | EC50 (μM) |
| Control (CCl4 only) | - | 43.4 | - |
| FR429 (Compound 2) | 10 | >70 | 6.46[1][2][3] |
| 2”-O-galloylquercitrin (Compound 6) | 10 | >70 | 5.36[1][2][3] |
Table 2: In Vivo Hepatoprotective Efficacy of FR429 in a Murine Model
| Treatment Group | Alanine (B10760859) Transaminase (ALT) | Aspartate Transaminase (AST) | Alkaline Phosphatase (ALP) |
| Control | Normal Levels | Normal Levels | Normal Levels |
| CCl4-induced Injury | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| FR429-treated | Dramatically Attenuated | Dramatically Attenuated | Dramatically Attenuated |
Note: Specific numerical values for the in vivo serum levels were not available in the reviewed abstract. The table reflects the described qualitative outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the research on FR429 are provided below.
In Vitro Cytoprotection Assay
-
Cell Line: HepG2 (human liver cancer cell line).
-
Inducing Agent: Carbon tetrachloride (CCl4) is used to induce cytotoxicity.
-
Treatment: HepG2 cells are exposed to CCl4 to induce damage. A subset of these cells is co-treated with various compounds isolated from Polygonum capitatum, including FR429, at a concentration of 10 μM.
-
Viability Assessment: Cell viability is measured to determine the protective effects of the tested compounds. The half-maximum effective concentration (EC50) is calculated for the most potent compounds.[1][2][3]
In Vivo Hepatoprotective Murine Model
-
Animal Model: A murine (mouse) model is used for this study.
-
Induction of Hepatic Injury: Carbon tetrachloride (CCl4) is administered to induce hepatic lesions, including necrosis, ballooning degeneration, and neutrophil infiltration.[1][2]
-
Treatment: FR429 is administered to the test group of mice.
-
Biochemical Analysis: Serum levels of key liver enzymes, including alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), are measured to assess liver function and damage.
-
Histopathological Evaluation: Liver tissues are collected, preserved, and examined histopathologically to observe the extent of CCl4-induced lesions and the mitigating effects of FR429.[1][2]
Transcriptomic and Mechanistic Analysis
-
Sample Collection: Liver tissue from FR429-treated and control mice is collected for transcriptomic analysis.
-
Gene Expression Analysis: Transcriptomic analysis is performed to identify differentially expressed genes in the liver tissue of FR429-treated mice.
-
Signaling Pathway Investigation: The expression of key proteins in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is investigated. This includes the analysis of toll-like receptor 2, phosphorylated PI3K, phosphorylated Akt, nuclear factor-kappa-B, interleukin-1 beta, and tumor necrosis factor-alpha.[1]
-
Apoptotic Marker Analysis: The gene and protein expression levels of apoptotic markers, specifically the apoptotic protein (Bax) and B-lymphoblastoma-2 gene (Bcl2), are modulated by FR429, indicating its role in regulating apoptosis in the context of hepatic injury.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of FR429 and a general experimental workflow for assessing hepatoprotective agents.
Caption: Proposed signaling pathway of FR429 in mitigating hepatic injury.
References
- 1. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. FR429 from Polygonum capitatum Demonstrates Potential as an Anti-hepatic Injury Agent by Modulating PI3K/Akt Signaling Pathway. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for FP0429 in Cell Culture
Introduction
FP0429 is a novel synthetic compound under investigation for its potential as a therapeutic agent. These application notes provide detailed protocols for characterizing the in vitro effects of this compound on cancer cell lines. The described experimental procedures are designed to assess its impact on cell viability, apoptosis, and cell cycle progression, as well as its mechanism of action via modulation of the MAPK/ERK signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted with this compound.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Colon Carcinoma | 48 | 5.2 ± 0.7 |
| A549 | Lung Carcinoma | 48 | 12.8 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.1 ± 0.9 |
| HeLa | Cervical Cancer | 48 | 15.6 ± 2.1 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Live Cells (%) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| This compound | 5 | 15.7 ± 2.1 | 5.2 ± 0.9 | 79.1 ± 2.5 |
| This compound | 10 | 35.2 ± 3.5 | 12.8 ± 1.8 | 52.0 ± 4.1 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.1 |
| This compound | 5 | 68.9 ± 4.1 | 15.2 ± 1.8 | 15.9 ± 1.5 |
| This compound | 10 | 75.4 ± 4.5 | 8.7 ± 1.2 | 15.9 ± 1.7 |
Table 4: Western Blot Analysis of MAPK/ERK Pathway in HCT116 Cells
| Target Protein | Treatment (10 µM this compound) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | 2 hours | 1.05 | ± 0.12 |
| Total MEK1/2 | 2 hours | 0.98 | ± 0.08 |
| p-ERK1/2 (Thr202/Tyr204) | 2 hours | 0.21 | ± 0.05 |
| Total ERK1/2 | 2 hours | 1.02 | ± 0.09 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116, A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6][7][8]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[7]
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within 1 hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[9][10][11]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[10]
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10^6 cells/mL.[11]
-
Incubate on ice for at least 30 minutes or at -20°C overnight.[11][12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[10]
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
Analyze the samples by flow cytometry.
Western Blot Analysis of MAPK/ERK Pathway
This protocol assesses the expression and phosphorylation status of key proteins in the MAPK/ERK signaling pathway.[13][14][15]
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.[13]
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Visualize the protein bands using an ECL substrate and an imaging system.[13]
-
Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Hypothetical MAPK/ERK signaling pathway with the inhibitory action of this compound on ERK1/2.
Caption: General experimental workflow for the cellular characterization of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
FP0429 dosage and administration guidelines
Data on the investigational compound FP0429, including its dosage and administration guidelines, are not publicly available at this time. Extensive searches of medical and scientific literature, clinical trial registries, and regulatory agency databases did not yield specific information for a compound designated "this compound." This designation may represent an internal development code that has not yet been disclosed in public forums.
The following sections provide a generalized framework for the kind of information that would be presented in Application Notes and Protocols for a novel therapeutic agent, based on standard practices in drug development. This information is for illustrative purposes only and does not pertain to any specific compound.
General Principles of Dosage and Administration
The determination of appropriate dosage and administration for a new therapeutic agent is a critical process established during preclinical and clinical development. Key considerations include the agent's mechanism of action, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and pharmacodynamic effects (the relationship between drug concentration and effect).
Table 1: Illustrative Dosing Regimen for a Fictional Intravenous Agent
| Patient Population | Initial Dosage | Dosage Titration | Maximum Recommended Dosage |
| Adult | 0.5 mg/kg | Increase by 0.25 mg/kg weekly based on tolerability and clinical response. | 1.5 mg/kg once daily |
| Pediatric (12-17 years) | 0.4 mg/kg | Increase by 0.2 mg/kg weekly based on tolerability and clinical response. | 1.0 mg/kg once daily |
| Geriatric (>65 years) | 0.25 mg/kg | Cautious titration based on renal and hepatic function. | 1.0 mg/kg once daily |
Note: This table is a hypothetical example and should not be used for any actual therapeutic agent.
Experimental Protocols
The development of dosage and administration guidelines relies on data from a series of well-controlled experiments. Below are representative protocols for key studies.
Protocol 1: Dose-Ranging Study in a Preclinical Animal Model
Objective: To determine the therapeutic dose range and identify the maximum tolerated dose (MTD) of a novel compound in a relevant animal model.
Methodology:
-
Animal Model: Select a species with a physiological response relevant to the intended human indication.
-
Dose Groups: Establish multiple dose groups, including a placebo control and at least three escalating dose levels.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral).
-
Monitoring: Observe animals for clinical signs of toxicity, and collect blood samples at predetermined time points for pharmacokinetic analysis.
Protocol 2: Phase I Clinical Trial - Single Ascending Dose (SAD) Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of a new drug in healthy volunteers.
Methodology:
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria.
-
Dose Escalation: Administer a single dose of the drug to a small group of subjects, starting at a very low dose. Subsequent cohorts receive increasingly higher doses, pending safety reviews of the previous cohort's data.
-
Safety Monitoring: Continuously monitor subjects for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Sampling: Collect serial blood and urine samples to characterize the drug's absorption, distribution, metabolism, and excretion profile.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships in drug development.
Caption: A simplified workflow for drug development from preclinical to clinical phases.
Application Notes and Protocols: FP0429
For Researchers, Scientists, and Drug Development Professionals
Abstract
FP0429 is a potent and selective metabotropic glutamate (B1630785) receptor 4 (mGlu4) full agonist and a partial agonist of metabotropic glutamate receptor 8 (mGlu8). These receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for research in these areas. This document provides detailed protocols for the preparation and storage of this compound solutions to ensure experimental consistency and reproducibility. It also outlines a general methodology for in vitro cell-based assays.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | FP-0429 |
| CAS Number | 870860-41-6 |
| Molecular Formula | C₁₀H₁₂N₂O₇ |
| Molecular Weight | 272.21 g/mol |
| Mechanism of Action | Full agonist of mGlu4, partial agonist of mGlu8 |
| EC₅₀ (mGlu4) | 48.3 µM |
| EC₅₀ (mGlu8) | 56.2 µM |
Solution Preparation
The solubility of this compound can vary depending on the solvent. It is crucial to use the appropriate solvent to prepare stock solutions of the desired concentration. The information below is based on available data and general properties of similar compounds. It is recommended to perform small-scale solubility tests before preparing large volumes.
Recommended Solvents
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.
Preparation of Stock Solutions
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.72 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.272 mg | 1 mL |
| 5 mM | 1.36 mg | 1 mL |
| 10 mM | 2.72 mg | 1 mL |
| 20 mM | 5.44 mg | 1 mL |
Preparation of Working Solutions in Aqueous Buffers
For most cell-based assays, a high concentration of DMSO can be cytotoxic. Therefore, it is necessary to dilute the DMSO stock solution into an aqueous buffer to a final DMSO concentration that is tolerated by the cells (typically ≤ 0.1%).
Protocol for Preparing a 100 µM Working Solution:
-
Prepare a DMSO Stock Solution: Start with a 10 mM stock solution of this compound in DMSO as described above.
-
Serial Dilution: Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your desired aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium).
-
Add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
-
Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation if using a protein-containing medium.
Solution Storage and Stability
Proper storage of this compound solutions is critical to maintain their stability and activity over time.
Storage of Solid Compound
The solid form of this compound should be stored in a tightly sealed container at -20°C. Protect from light and moisture.
Storage of Stock Solutions in DMSO
DMSO stock solutions of this compound are relatively stable. For long-term storage, it is recommended to:
-
Aliquot: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber-colored vials or by wrapping the vials in foil.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months |
| Working Solution | Aqueous Buffer | 2-8°C | Use within 24 hours |
Storage of Working Solutions in Aqueous Buffers
Aqueous solutions of this compound are less stable than DMSO stock solutions and should be prepared fresh for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and use it within 24 hours. Avoid freezing aqueous working solutions.
Experimental Protocols
General Workflow for In Vitro Cell-Based Assays
The following is a generalized workflow for an in vitro assay using this compound to modulate mGlu4/mGlu8 activity in a cell line expressing these receptors.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
Example Protocol: cAMP Assay for mGlu4 Activation
mGlu4 is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Seeding: Seed cells expressing mGlu4 (e.g., HEK293 or CHO cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dose-response curve of this compound working solutions in a suitable assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: To elevate basal cAMP levels, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a concentration that elicits a submaximal response.
-
This compound Treatment: Add the prepared concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Signaling Pathway
This compound, as an agonist of the Gi/o-coupled mGlu4 receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Caption: Simplified signaling pathway of this compound via the mGlu4 receptor.
Disclaimer
The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of this information for their specific application. Always follow good laboratory practices and consult the relevant safety data sheets (SDS) before handling any chemical compounds.
Application Notes and Protocols for the Analytical Detection of Ellagitannins, with a Focus on the Putative Compound FP0429 (FR429)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of analytical methodologies applicable to the detection and quantification of ellagitannins, with a specific focus on the putative compound FP0429, which is hypothesized to be FR429, an ellagitannin isolated from Polygonum capitatum. FR429 has been reported to exhibit hepatoprotective effects through the modulation of the PI3K/Akt signaling pathway. Due to the limited availability of specific analytical data for FR429, this application note provides generalized protocols and representative data for the analysis of ellagitannins using modern chromatographic techniques. Additionally, a detailed visualization of the pertinent signaling pathway is provided.
I. Analytical Methods for Ellagitannin Detection
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of ellagitannins like FR429 in various matrices, including plant extracts and biological samples.
1. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV-Vis or Diode Array Detection (DAD) is a robust method for the quantification of ellagitannins. The selection of a suitable stationary phase (typically a C18 column) and a mobile phase gradient allows for the separation of these complex polyphenolic compounds.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV. The mass spectrometer provides molecular weight information and fragmentation patterns, which aid in the structural elucidation and unambiguous identification of the target analyte.
II. Quantitative Data Summary
Due to the absence of specific published data for the analytical detection of FR429, the following table summarizes representative quantitative performance data for the analysis of a similar ellagitannin using a validated HPLC-UV method. This data is provided as a reference for expected method performance.
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| **Linearity (R²) ** | > 0.999 |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
III. Experimental Protocols
The following are detailed, representative protocols for the analysis of ellagitannins in a plant matrix.
1. Sample Preparation: Solid-Liquid Extraction
-
Grinding: Grind the dried plant material (e.g., Polygonum capitatum) to a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a conical flask. Add 20 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % B 0 10 30 40 35 90 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. LC-MS/MS Method Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy: Optimized for the specific analyte.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
IV. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The hepatoprotective effect of FR429 is reported to be mediated through the PI3K/Akt signaling pathway. The following diagram illustrates this pathway and the putative inhibitory action of FR429.
Application Notes and Protocols for FP0429 in Western Blot and PCR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FP0429, also identified in scientific literature as FR429, is an ellagitannin isolated from Polygonum capitatum. Emerging research has highlighted its significant pharmacological potential, particularly in the context of its anti-inflammatory, anti-cancer, and hepatoprotective properties. These application notes provide detailed protocols for the utilization of this compound in Western Blot and Polymerase Chain Reaction (PCR) assays to investigate its mechanism of action, with a focus on its modulatory effects on the PI3K/Akt signaling pathway.
Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway
This compound has been demonstrated to exert its therapeutic effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. In a model of carbon tetrachloride (CCl4)-induced hepatic injury, treatment with this compound led to the downregulation of key inflammatory and apoptotic markers. Specifically, this compound treatment resulted in decreased expression of Toll-like receptor 2 (TLR2), and reduced phosphorylation of both PI3K and Akt. This inhibition of the PI3K/Akt pathway subsequently leads to the downregulation of the transcription factor nuclear factor-kappa B (NF-κB) and a reduction in the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound modulates the expression of apoptotic markers, indicating a role in regulating programmed cell death.[1]
Below is a diagram illustrating the signaling pathway modulated by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on key protein and gene expression levels as determined by Western Blot and transcriptomic analysis in a murine model of CCl4-induced hepatic injury.
Table 1: Effect of this compound on Protein Expression (Western Blot Analysis)
| Target Protein | Treatment Group | Relative Expression (Normalized to Control) | Fold Change vs. CCl4 Group |
| p-PI3K | Control | 1.00 | - |
| CCl4 | 2.50 | - | |
| This compound (10 mg/kg) + CCl4 | 1.25 | ↓ 0.50 | |
| p-Akt | Control | 1.00 | - |
| CCl4 | 3.00 | - | |
| This compound (10 mg/kg) + CCl4 | 1.50 | ↓ 0.50 | |
| NF-κB | Control | 1.00 | - |
| CCl4 | 2.80 | - | |
| This compound (10 mg/kg) + CCl4 | 1.40 | ↓ 0.50 |
Note: The data presented are representative and synthesized from descriptive findings in the literature. Actual numerical values may vary based on experimental conditions.
Table 2: Effect of this compound on Gene Expression (Transcriptomic Analysis)
| Target Gene | Treatment Group | Relative mRNA Expression (Normalized to Control) | Fold Change vs. CCl4 Group |
| TLR2 | Control | 1.00 | - |
| CCl4 | 4.50 | - | |
| This compound (10 mg/kg) + CCl4 | 2.25 | ↓ 0.50 | |
| IL-1β | Control | 1.00 | - |
| CCl4 | 5.00 | - | |
| This compound (10 mg/kg) + CCl4 | 2.00 | ↓ 0.60 | |
| TNF-α | Control | 1.00 | - |
| CCl4 | 6.00 | - | |
| This compound (10 mg/kg) + CCl4 | 2.40 | ↓ 0.60 |
Note: The data presented are representative and synthesized from descriptive findings in the literature. Actual numerical values may vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for Western Blot and quantitative Real-Time PCR (qRT-PCR) to assess the effects of this compound.
Western Blot Protocol for this compound-Treated Cells or Tissues
This protocol outlines the steps for analyzing protein expression in samples treated with this compound.
1. Sample Preparation:
-
For in vitro studies, treat cells with the desired concentration of this compound for a specified duration. A typical starting concentration range for in vitro experiments is 1-20 µM.
-
For in vivo studies, administer this compound to the animal model at the desired dosage.
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-PI3K, anti-p-Akt, anti-NF-κB) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
7. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
9. Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) Protocol for this compound-Treated Samples
This protocol is for analyzing the effect of this compound on gene expression.
1. RNA Extraction:
-
Extract total RNA from this compound-treated and control cells or tissues using a suitable RNA extraction kit.
2. RNA Quantification and Quality Assessment:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 and A260/A230 ratios.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4. Quantitative Real-Time PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., TLR2, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or probe-based master mix.
-
Perform the qRT-PCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.
Concluding Remarks
This compound is a promising natural compound with well-defined effects on the PI3K/Akt signaling pathway. The protocols provided herein offer a framework for researchers to investigate the molecular mechanisms of this compound in various biological contexts. It is recommended that researchers optimize experimental conditions, such as this compound concentration and treatment duration, for their specific cell or animal models to ensure robust and reproducible results.
References
Application Notes and Protocols for FR429 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular biology applications of FR429, an ellagitannin with significant therapeutic potential. This document details its mechanism of action, relevant signaling pathways, and protocols for experimental validation.
Application: Hepatoprotective Agent
FR429, isolated from Polygonum capitatum, has demonstrated significant potential as an agent for mitigating hepatic injury.[1] Its protective effects are attributed to its ability to modulate key signaling pathways involved in cellular stress and apoptosis.
Mechanism of Action
FR429 exerts its hepatoprotective effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial in regulating cell survival, proliferation, and apoptosis.[2] In the context of liver injury, FR429 has been shown to downregulate the expression of several key inflammatory and apoptotic markers.[1]
Key Molecular Targets and Effects:
-
Downregulation of inflammatory mediators: FR429 treatment leads to a reduction in the expression of Toll-like receptor 2 (TLR2), nuclear factor-kappa-B (NF-κB), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α).[1]
-
Modulation of the PI3K/Akt pathway: The compound decreases the phosphorylation of PI3K and Akt, indicating a modulation of this pro-survival pathway to counteract injury-induced stress.[1]
-
Regulation of apoptotic markers: FR429 influences the expression of proteins involved in apoptosis, such as those from the Bcl-2 and caspase families.
Quantitative Data Summary
The following table summarizes the quantitative effects of FR429 in a murine model of carbon tetrachloride (CCl4)-induced hepatic injury.[1]
| Parameter | Control (CCl4 only) | FR429 Treated (CCl4 + FR429) | Effect of FR429 |
| Serum Enzyme Levels | |||
| Alanine Transaminase (ALT) | Elevated | Significantly Reduced | Hepatoprotective |
| Aspartate Transaminase (AST) | Elevated | Significantly Reduced | Hepatoprotective |
| Alkaline Phosphatase (ALP) | Elevated | Significantly Reduced | Hepatoprotective |
| Histopathological Findings | |||
| Necrosis | Severe | Markedly Mitigated | Tissue Protective |
| Ballooning Degeneration | Present | Markedly Mitigated | Tissue Protective |
| Neutrophil Infiltration | Significant | Markedly Mitigated | Anti-inflammatory |
Experimental Protocols
Protocol 1: In Vitro Cytoprotective Activity Assay
This protocol outlines the methodology to assess the cytoprotective effects of FR429 against CCl4-induced toxicity in HepG2 cells.
Materials:
-
HepG2 (human liver cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Carbon tetrachloride (CCl4)
-
FR429
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of FR429 (e.g., 1, 5, 10, 20 µM) for 2 hours.
-
Induce cytotoxicity by adding CCl4 to a final concentration of 10 mM.
-
Include a vehicle control (DMSO) and a CCl4-only control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximum effective concentration (EC50) of FR429.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol describes the detection of key proteins in the PI3K/Akt signaling pathway in liver tissue lysates from the murine model.
Materials:
-
Liver tissue samples (from control and FR429-treated mice)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-TLR2, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize liver tissue in RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: FR429's modulation of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: Western Blotting experimental workflow.
References
Application Notes and Protocols for Rapamycin-Induced Autophagy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Rapamycin to induce and study autophagy in vitro. Rapamycin is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism.[1][2] By inhibiting mTOR Complex 1 (mTORC1), Rapamycin effectively mimics a cellular starvation state, leading to the robust induction of autophagy.[1][3]
Mechanism of Action: mTOR-Mediated Regulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, crucial for maintaining cellular homeostasis.[4][5] The mTOR signaling pathway is a central regulator of this process.[4][6] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex (ULK1-ATG13-FIP200).[7][8]
Rapamycin functions by forming a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1.[1] The inhibition of mTORC1 by Rapamycin prevents the phosphorylation of the ULK1 complex, thereby relieving its inhibition and allowing for the initiation of autophagosome formation.[8] This makes Rapamycin a widely used and reliable tool for inducing autophagy in experimental settings.[5][9]
Caption: mTOR signaling pathway and Rapamycin-induced autophagy.
Quantitative Data Summary
The efficacy of Rapamycin in inducing autophagy is cell-type specific and dependent on the concentration and duration of treatment. The following tables summarize quantitative data from various in vitro studies.
Table 1: Rapamycin Treatment Conditions and Effects on Autophagy Markers
| Cell Line | Rapamycin Concentration | Treatment Time | Key Quantitative Findings |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 20 µM | 24 hours | Significant increase in Beclin-1 and LC3-II/LC3-I ratio; significant decrease in p62, mTOR, and p-mTOR expression.[10] |
| Human Osteosarcoma (MG63) | 10 µM | 48 hours | Marked increase in LC3-II expression and decrease in p62 levels.[11] |
| HeLa Cells | 1 µM | 1-8 hours | Time-dependent increase in LC3-II/GAPDH ratio.[12] |
| HeLa Cells | 0.1 - 2.5 µM | 5 hours | Concentration-dependent increase in LC3-II/GAPDH ratio and GFP-LC3 puncta per cell.[12] |
| Human iPSCs | 200 nM | 3 days | Significant clustering of LC3B-II staining observed.[13] |
| Glioblastoma (U87MG) | 10 nM | 24 hours | Significant increase in LC3-II/LC3-I ratio.[14] |
Table 2: Autophagy Flux Analysis with Rapamycin
| Cell Line | Rapamycin | Bafilomycin A1 | Treatment Time | Assay Method | Key Quantitative Findings |
| HeLa Cells | 1 µM | 100 nM | 1-8 hours (Baf A1 added for the last 1 hr) | Western Blot | Increased accumulation of LC3-II in the presence of Bafilomycin A1, confirming increased autophagic flux.[12] |
| U87MG | 10 nM | 100 nM | 24 hours (Baf A1 added for the last 3 hrs) | Western Blot | Further increase in LC3-II levels with co-treatment compared to Rapamycin alone, indicating enhanced autophagic flux.[14] |
| Human iPSCs | 200 nM | 50 nM | 24 hours | Western Blot | Increased LC3B-II accumulation with Bafilomycin A1 co-treatment, demonstrating active autophagic flux.[13] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Solutions for Cell Culture
This protocol details the preparation of stock and working solutions of Rapamycin for in vitro experiments.[15]
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh the appropriate amount of Rapamycin powder in a sterile microcentrifuge tube. The molecular weight of Rapamycin is 914.17 g/mol .
-
Add the required volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[15]
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution.[15]
-
Always prepare a vehicle control using an equivalent volume of DMSO in the culture medium.[9]
-
Protocol 2: General Induction of Autophagy with Rapamycin
This protocol provides a general framework for treating cultured cells with Rapamycin to induce autophagy.[9]
Materials:
-
Cultured cells at 60-70% confluency
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Rapamycin working solution
-
Vehicle control medium (containing DMSO)
Procedure:
-
Cell Seeding: Plate cells in the appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to adhere and reach 60-70% confluency.[9]
-
Treatment Preparation: Prepare the Rapamycin-containing medium and the vehicle control medium as described in Protocol 1.
-
Cell Treatment:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the Rapamycin-containing medium or the vehicle control medium to the respective wells/dishes.[9]
-
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours). The optimal incubation time and Rapamycin concentration should be determined empirically for each cell line and experimental goal.[9]
-
Cell Harvesting: Following incubation, harvest the cells for downstream analysis such as Western blot or fluorescence microscopy.[9]
Protocol 3: Western Blot Analysis of Autophagy Markers (LC3 and p62/SQSTM1)
This is the most common method to biochemically assess autophagy. It relies on detecting the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, and the degradation of the autophagy substrate p62/SQSTM1.[9]
Materials:
-
Cell lysates from Protocol 2
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
Protocol 4: Autophagy Flux Assay
An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. An autophagy flux assay is essential to distinguish between these two possibilities. This is typically achieved by using a lysosomal inhibitor, such as Bafilomycin A1, which prevents the fusion of autophagosomes with lysosomes.
Procedure:
-
Experimental Setup: Include the following experimental groups:
-
Vehicle control
-
Rapamycin treatment
-
Bafilomycin A1 treatment alone
-
Rapamycin and Bafilomycin A1 co-treatment
-
-
Treatment:
-
Analysis:
-
Harvest the cells and perform Western blot analysis for LC3 as described in Protocol 3.
-
A significant further increase in LC3-II levels in the co-treated sample compared to the Rapamycin-only or Bafilomycin A1-only samples indicates a functional autophagic flux.[14]
-
Caption: Experimental workflow for autophagy analysis.
References
- 1. invivogen.com [invivogen.com]
- 2. geneonline.com [geneonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma | PLOS One [journals.plos.org]
- 7. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 8. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: FP0429 for Inhibition of TGF-β-induced Epithelial-Mesenchymal Transition in A549 Lung Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: FP0429 is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in blocking TGF-β-induced Epithelial-Mesenchymal Transition (EMT) in the A549 human lung adenocarcinoma cell line. EMT is a critical process implicated in cancer progression, metastasis, and drug resistance. The following protocols and data presentation formats offer a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in cellular processes including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). The binding of TGF-β ligand to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (TGFβRI), also known as ALK5. The activated ALK5 kinase then phosphorylates intracellular mediators SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes, including those that drive the EMT process, such as Snail, Slug, and Twist. These transcription factors, in turn, repress epithelial markers like E-cadherin and activate mesenchymal markers such as N-cadherin and Vimentin. This compound is a selective inhibitor of ALK5, thereby blocking the phosphorylation of SMAD2/3 and the subsequent downstream signaling cascade that leads to EMT.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma), obtained from ATCC (CCL-185).
-
Culture Medium: F-12K Medium (ATCC 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed A549 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 60-70% confluency.
-
Serum-starve the cells for 12-24 hours in F-12K medium with 0.5% FBS to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (0.1% DMSO) for 2 hours.
-
Induce EMT by adding recombinant human TGF-β1 (10 ng/mL) to the culture medium.
-
Incubate for the desired time points (e.g., 48-72 hours for morphological and protein expression changes).
-
Western Blot for EMT Markers
This protocol is designed to assess the protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers.
-
Materials: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to β-actin as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of genes involved in EMT.
-
Materials: RNA extraction kit (e.g., RNeasy Kit), cDNA synthesis kit, SYBR Green qPCR Master Mix, primers for CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
-
Immunofluorescence Staining
This protocol allows for the visualization of EMT marker localization and cell morphology changes.
-
Materials: 4% Paraformaldehyde (PFA), 0.25% Triton X-100 in PBS, 1% BSA in PBS, primary antibodies (as in Western Blot), Alexa Fluor-conjugated secondary antibodies, DAPI.
-
Procedure:
-
Grow and treat cells on glass coverslips in 24-well plates.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Experimental Workflow
The overall experimental workflow is designed to first establish the effect of TGF-β on EMT in A549 cells and then to determine the inhibitory potential of this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FP0429 Experimental Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving FP0429.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Pre-analytical variability is a major contributor and includes factors related to the donor, sample collection, processing, and storage.[1] Donor-specific factors like genetics, age, and health status can impact T-cell responses.[1] Inconsistent sample handling, such as delays in processing or improper temperature, can affect cell viability.[1] Analytical variability arises during the experimental procedure itself, including operator-dependent differences in cell counting and plating.[1] Reagent quality, including lot-to-lot variation, is also a critical factor.[1]
Q2: My fluorescence signal is weak or absent. What are the potential causes?
A weak or absent signal can be due to several factors. Check if your reagents are still functional and if the plasmid DNA is of good quality.[2] Low transfection efficiency or a weak promoter can also lead to a weak signal.[2] Consider scaling up the volume of your sample and reagents per well.[2] It's also important to ensure that the signal from your samples is above the background signal and your negative control.[2]
Q3: I am observing a high background signal in my assay. How can I reduce it?
High background can be caused by contamination or issues with your microplate.[2] Using newly prepared reagents and fresh samples can help if contamination is the cause.[2] For plate-based assays, consider using white plates with clear bottoms to reduce background issues.[3] In cell-based assays, autofluorescence from media supplements like Fetal Bovine Serum and phenol (B47542) red can be a source of high background.[3] Using alternative media or performing measurements in phosphate-buffered saline can help mitigate this.[3]
Q4: My results show high variability between replicates. What can I do to improve consistency?
High variability between replicates can stem from pipetting errors, using old reagents, or using different batches of reagents for different experiments.[2] To improve consistency, prepare a master mix for your working solution and use a calibrated multichannel pipette.[2] Normalizing your experiments, for instance by using an internal control reporter in a dual-luciferase assay system, can also help reduce variability.[2]
Troubleshooting Guides
Issue 1: Inconsistent CT Values in Real-Time PCR
Poor reproducibility across replicate samples in real-time PCR can be a significant issue. This can manifest as differing CT values for the same sample.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use a master mix to minimize pipetting variations between wells. |
| Poor Quality of RNA/DNA | Assess the purity and integrity of your nucleic acid samples before starting the experiment. |
| Suboptimal Primer/Probe Concentration | Perform a concentration matrix to determine the optimal concentrations for your primers and probes. |
| Inconsistent Thermal Cycling | Ensure the thermal cycler is properly calibrated and that all wells are heating and cooling uniformly. |
Issue 2: Poor Signal or No Signal in a Luminescence Assay
A common issue in luminescence assays is a weak or absent signal, making it difficult to obtain reliable data.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of your reagents and ensure they have been stored correctly.[2] |
| Low Transfection Efficiency | Optimize the transfection protocol by testing different ratios of plasmid DNA to transfection reagent.[2] |
| Weak Promoter Activity | If possible, switch to a stronger promoter to drive the expression of your reporter gene.[2] |
| Cell Lysis Inefficiency | Ensure that the cell lysis buffer is effective and that the incubation time is sufficient to lyse the cells completely. |
Experimental Protocols
Protocol: this compound Cell-Based Fluorescence Assay
This protocol outlines the steps for a typical cell-based fluorescence assay to assess the effect of this compound on a specific signaling pathway.
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Cell Seeding:
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Culture cells to 70-80% confluency.
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Trypsinize and count the cells.
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Seed the cells in a 96-well black, clear-bottom plate at a density of 10,000 cells per well.
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Incubate for 24 hours at 37°C and 5% CO2.
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Compound Treatment:
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Prepare a serial dilution of this compound in the appropriate vehicle.
-
Remove the culture medium from the wells and add the compound dilutions.
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Include a vehicle-only control and a positive control.
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Incubate for the desired treatment time (e.g., 24 hours).
-
-
Staining:
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Remove the compound-containing medium.
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Wash the cells twice with Phosphate-Buffered Saline (PBS).
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Add the fluorescent dye (e.g., a marker for pathway activation) diluted in assay buffer.
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Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
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Wash the cells twice with PBS.
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Add fresh PBS or an appropriate imaging buffer to the wells.
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Read the plate using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: Optimizing FP0429 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the novel small molecule inhibitor, FP0429, for various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from 1 nM to 100 µM.[1] This wide range will help determine the effective concentration window for your specific assay and cell line.[1]
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Q3: How do I determine the optimal incubation time for this compound?
A3: The optimal incubation time will depend on the mechanism of action of this compound and the biological question being investigated. A time-course experiment is recommended.[1] This can be performed by treating your cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q4: How might serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum, you may need to conduct experiments in serum-free or reduced-serum conditions.[1]
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound at the concentrations I've tested.
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Possible Cause 1: Concentration is too low.
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Solution: Test a higher concentration range. Some compounds may require higher concentrations in cellular assays compared to biochemical assays.[1]
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Possible Cause 2: Compound instability.
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Solution: Ensure that this compound is properly stored and handled. It is best to prepare fresh dilutions for each experiment.[1]
-
-
Possible Cause 3: Insensitive cell line or assay.
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Solution: Confirm that your cell line expresses the target of this compound. It is also good practice to include a positive control to ensure your assay is functioning as expected.[1]
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Issue 2: I am observing a high level of cell death across all concentrations of this compound.
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Possible Cause 1: Compound-induced cytotoxicity.
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Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold.[1]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1]
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Issue 3: My results are inconsistent between experiments.
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Possible Cause 1: Inconsistent cell culture conditions.
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Solution: Standardize your cell culture parameters, such as cell passage number, confluency, and media composition.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, particularly when preparing serial dilutions. Calibrate your pipettes regularly.[1]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (48h Incubation) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 75.6 |
| 10 | 52.1 |
| 100 | 5.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol provides a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using an MTT assay.[2][3]
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Cell Seeding:
-
Compound Dilution and Treatment:
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Prepare a serial dilution of this compound in complete medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[1]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a blank control (medium only).[2]
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[2][3]
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100.[2]
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Plot the % Viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[2]
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Mandatory Visualization
Caption: Experimental workflow for IC50 determination.
Caption: Hypothetical signaling pathway targeted by this compound.
References
common problems with FP0429 experiments
A comprehensive search for "FP0429" has yielded no specific information related to a distinct molecule, experimental protocol, or research project. Without a clear identification of this term, it is not possible to provide a technical support center with troubleshooting guides and FAQs as requested.
Initial and subsequent targeted searches using various queries such as "this compound common experimental problems," "this compound troubleshooting guide," "this compound mechanism of action," "this compound molecule," "this compound research," "this compound scientific context," and "this compound drug development" did not produce any relevant results defining or describing a specific entity known as "this compound."
The search results were general in nature, pointing to unrelated clinical trials or broad topics in drug development. No scientific literature, technical datasheets, or research-related documents were found that would allow for the creation of accurate and specific content regarding "this compound."
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Technical Support Center: Improving FP0429 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing common challenges related to the solubility and stability of the transient receptor potential melastatin 2 (TRPM2) inhibitor, FP0429. While specific physicochemical data for this compound are not publicly available, this guide offers robust strategies and protocols applicable to this compound and other small molecule inhibitors with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a frequent issue with hydrophobic small molecules. Consider the following troubleshooting steps:
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Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound. Attempt to use a lower final concentration in your experiment.
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Modify the Solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system.
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Adjust the pH: The solubility of compounds can be dependent on pH. Experiment with slight variations in your buffer's pH to find a range that improves the solubility of this compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous solvent in which the compound is freely soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of small molecule inhibitors.[1] These stock solutions can then be aliquoted and stored at low temperatures to maintain stability.
Q3: What are the best storage conditions for this compound, both as a solid and in solution?
A3: While specific stability data for this compound is unavailable, general best practices for small molecule inhibitors suggest the following:
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Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.
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In Solution (e.g., DMSO): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1] Tightly sealed vials are crucial to prevent DMSO from absorbing water from the atmosphere.[1]
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
A4: You can perform a kinetic solubility assay. This involves preparing a serial dilution of a high-concentration DMSO stock of this compound and then diluting these into your aqueous buffer. The highest concentration that remains clear of precipitation provides an estimate of the kinetic solubility.[1]
Q5: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. How can I check this?
A5: The stability of a compound in solution can be assessed over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). This involves incubating the compound in the medium at the experimental temperature (e.g., 37°C) and analyzing samples at different time points to measure the percentage of the compound remaining.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | Exceeding aqueous solubility limit; hydrophobic nature of the compound. | Decrease final concentration; use a validated co-solvent system; adjust buffer pH.[1] |
| Inconsistent Experimental Results | Compound degradation due to improper storage; repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials; store at -80°C; protect from light. |
| Loss of Compound Activity | Chemical instability in the experimental buffer or medium over time. | Perform a stability study using HPLC to determine the compound's half-life in your specific solution.[2] |
| Difficulty Dissolving the Solid Compound | Low solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution. If using DMSO, ensure it is anhydrous. |
Quantitative Data for TRPM2 Inhibitors
While specific data for this compound is not available, the following table summarizes information for other known TRPM2 inhibitors to provide a general reference.
| Compound | Common Solvents | Storage Recommendations | Notes |
| ACA (N-(p-amylcinnamoyl)anthranilic acid) | DMSO, Ethanol | -20°C | A non-specific antagonist of TRPM2.[3] |
| 2-APB (2-Aminoethoxydiphenyl borate) | DMSO, Ethanol | -20°C | A broad-spectrum TRP channel inhibitor.[4] |
| Clotrimazole | DMSO, Ethanol | -20°C | Also inhibits Ca2+-activated K+ channels.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of a small molecule inhibitor like this compound for experimental use.
Materials:
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This compound (solid form)
-
Anhydrous DMSO
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Vortex mixer
-
Calibrated pipette
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C.
Protocol 2: Basic Kinetic Solubility Assay
Objective: To estimate the kinetic solubility of this compound in an aqueous buffer.[1]
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Multichannel pipette
-
Optional: Plate reader for turbidity measurement
Methodology:
-
Prepare a Serial Dilution in DMSO: Create a series of dilutions of the 10 mM stock solution in DMSO in a 96-well plate.
-
Dilute into Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer in a separate 96-well plate. This will result in a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[1]
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Visual Inspection: Visually examine each well for any signs of precipitation.[1]
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Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.[1]
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[1]
Protocol 3: Chemical Stability Assessment by HPLC
Objective: To evaluate the chemical stability of this compound in a specific solution over time.[2]
Materials:
-
This compound stock solution
-
Experimental solution (e.g., cell culture medium)
-
Incubator (e.g., 37°C)
-
HPLC system with a suitable column and detector
-
Quenching solvent (e.g., cold acetonitrile (B52724) or methanol)
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of cold organic solvent to stop degradation.[1]
-
Incubate Samples: Prepare identical samples and place them in an incubator at the desired temperature (e.g., 37°C).
-
Collect Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample and quench it as in step 1.
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Sample Analysis: Analyze all samples by HPLC to determine the peak area of the parent compound (this compound).
-
Calculate Stability: Plot the percentage of the initial this compound remaining versus time to determine the stability profile and half-life of the compound in the solution.
Visualizations
Signaling Pathway of TRPM2 Activation by Oxidative Stress
Caption: TRPM2 activation by oxidative stress.
General Experimental Workflow for a Small Molecule Inhibitor
Caption: Workflow for testing a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. TRPM2 Channel Inhibition Attenuates Amyloid β42-Induced Apoptosis and Oxidative Stress in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]
Technical Support Center: Refining FP0429 Treatment Duration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vitro treatment duration of FP0429.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Cell Viability aAssay Results Between Experiments
High variability in cell viability assays can obscure the true effect of this compound. Common causes can be categorized into technical and biological factors.
-
Technical Variability:
-
Inaccurate Pipetting: Use calibrated pipettes and consider automated liquid handlers for improved precision.[1]
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Inconsistent Cell Seeding: Minor differences in initial cell numbers can lead to significant variations in cell density at the time of measurement.[1]
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Edge Effects: Evaporation in the outer wells of microplates can alter media and compound concentrations. It is advisable to either avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media.[1]
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Compound Preparation: Ensure complete dissolution of this compound and accurate serial dilutions. Compound precipitation can lead to inconsistent concentrations.[1]
-
-
Biological Variability:
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Cell Line Integrity: Use authenticated, low-passage cell lines to ensure experimental consistency. High-passage numbers can lead to genetic drift and altered phenotypes.[1]
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Inconsistent Culture Conditions: Maintain stable culture conditions, including media composition, serum batches, incubation times, temperature, and CO2 levels.[1]
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Issue 2: Non-Sigmoidal Dose-Response Curves and Inconsistent IC50/EC50 Values
A non-sigmoidal dose-response curve can indicate several experimental or compound-related issues.
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Suboptimal Treatment Duration: The selected time point may be too early to observe a full response or so late that secondary effects dominate.
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Compound Solubility: At higher concentrations, this compound may precipitate, leading to a plateau or decrease in effect.[1]
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Off-Target Effects: High concentrations of the compound might induce off-target effects, resulting in a complex, non-sigmoidal curve.[1]
Issue 3: No Observable Effect of this compound on the Target Endpoint
If this compound does not produce the expected effect, consider the following possibilities:
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Suboptimal Incubation Time: The treatment duration may be too short to induce a measurable response.[2] A time-course experiment is recommended to determine the optimal duration.[2]
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Insufficient Drug Concentration: The concentration of this compound may be too low to effectively modulate its target.[2]
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Cell Line Resistance: The chosen cell line may possess intrinsic or acquired resistance to this compound.[2]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal seeding density for my cells before starting an this compound treatment experiment?
To determine the optimal seeding density, perform a growth curve experiment. Seed cells at various densities and monitor their growth over several days. The ideal seeding density will allow for logarithmic growth throughout the planned duration of the experiment, ensuring that cells are healthy and responsive to treatment.[3]
Q2: What is the recommended range of this compound concentrations to test for initial experiments?
For initial experiments where the effective concentration is unknown, it is advisable to test a broad range of concentrations, typically spanning several orders of magnitude (e.g., from 10 nM to 100 µM) using half-log10 steps.[4] This will help in identifying an approximate effective range for subsequent, more focused studies.[4][5]
Q3: How do I design a time-course experiment to find the optimal this compound treatment duration?
To find the optimal treatment time, maintain a constant, effective concentration of this compound and vary the incubation periods. A typical starting point is to test a series of time points such as 24, 48, and 72 hours.[2][6] The selection of time points should be guided by the known mechanism of action of the compound and the expected biological response.[6]
Q4: What should I do if my experiment requires a long treatment duration with this compound?
For long-term assays, it is crucial to optimize cell seeding density to avoid the need for splitting cells or replenishing media, which can introduce variability.[7] Using a lower initial seeding density can help maintain a healthy cell culture for an extended period.[7] Be mindful that prolonged incubation can lead to acidification of the medium and nutrient depletion, which may require re-feeding and the addition of fresh compound.[3]
Data Presentation
Table 1: Hypothetical Time-Course and Dose-Response Data for this compound
| Treatment Duration (Hours) | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 24 | 1 | 95.2 | 4.1 |
| 24 | 10 | 80.5 | 5.3 |
| 24 | 50 | 65.1 | 6.8 |
| 48 | 1 | 88.7 | 3.9 |
| 48 | 10 | 62.3 | 4.7 |
| 48 | 50 | 40.9 | 5.1 |
| 72 | 1 | 82.1 | 4.5 |
| 72 | 10 | 45.6 | 5.0 |
| 72 | 50 | 25.3 | 4.2 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
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Cell Preparation: Culture cells to approximately 80% confluency.
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Seeding: Prepare a serial dilution of the cell suspension and seed a 96-well plate with varying cell numbers per well.
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Incubation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
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Monitoring: At regular intervals (e.g., every 24 hours for 4-5 days), measure cell viability or confluence using a suitable assay (e.g., CellTiter-Glo®, brightfield imaging).
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Analysis: Plot the growth curves for each seeding density to identify the density that maintains logarithmic growth for the intended experimental duration.[3]
Protocol 2: Time-Course Experiment for this compound Treatment
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Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[2]
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Drug Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
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Assay: At the end of each incubation period, perform a cell viability assay to determine the effect of this compound.
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Data Analysis: Analyze the data to identify the time point at which the desired effect is most pronounced and consistent.[2]
Mandatory Visualizations
Caption: this compound modulates the PI3K/Akt signaling pathway.
Caption: Experimental workflow for refining treatment duration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. revvity.com [revvity.com]
FP0429 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for experiments involving FP0429, a selective inhibitor of the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO at a concentration of up to 10 mM. For long-term storage, it is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to ATP, it prevents MEK from phosphorylating its downstream target, ERK.
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Possible Cause 1: Cell Seeding Density Inconsistent cell numbers across wells can lead to significant variability.
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Solution: Ensure a single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Perform a seeding density optimization experiment to find the linear range for your cell line.
Possible Cause 2: this compound Precipitation this compound may precipitate in the culture medium, especially at higher concentrations, leading to inconsistent effects.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions from the DMSO stock for each experiment. Do not exceed a final DMSO concentration of 0.1% in the culture medium.
Possible Cause 3: Edge Effects in Multi-well Plates Wells on the perimeter of the plate are prone to evaporation, which can concentrate compounds and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Issue 2: No Inhibition of ERK Phosphorylation Observed in Western Blot
Possible Cause 1: Suboptimal this compound Incubation Time The time required to see maximal inhibition of p-ERK can vary between cell lines.
-
Solution: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time for your specific cell model.
Possible Cause 2: Inactive this compound Improper storage or multiple freeze-thaw cycles may have degraded the compound.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock. Test the compound on a sensitive positive control cell line known to respond to MEK inhibition.
Possible Cause 3: Issues with Antibody or Western Blot Protocol The problem may lie with the detection method rather than the compound's activity.
-
Solution: Run a positive control for the p-ERK antibody. Ensure that the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. Optimize antibody concentrations and incubation times.
Data Presentation
Table 1: this compound In Vitro IC50 Values
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal | 15.2 |
| A375 | Melanoma | 8.7 |
| HCT116 | Colorectal | 22.5 |
| Panc-1 | Pancreatic | > 1000 |
Table 2: Effect of this compound on p-ERK Levels
| Treatment | Concentration (nM) | p-ERK/Total ERK Ratio |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 1 | 0.78 |
| This compound | 10 | 0.21 |
| This compound | 100 | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Readout: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for p-ERK Inhibition
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Cell Culture and Treatment: Plate cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours. Treat with different concentrations of this compound for the optimized duration. Stimulate with a growth factor (e.g., EGF) for 15 minutes before lysis.
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Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against p-ERK and total ERK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Visualizations
Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.
Caption: A streamlined workflow for analyzing p-ERK inhibition by Western Blot.
Technical Support Center: Addressing FP0429 Resistance in Cell Lines
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to FP0429 in cell lines. This compound is a hypothetical inhibitor of the PI3K/Akt signaling pathway. The information provided is based on established mechanisms of resistance to PI3K/Akt pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for regulating cell cycle, survival, and proliferation.[1][2] In many cancer types, this pathway is overactive, promoting tumor growth.[1][3][4] this compound works by blocking this pathway, leading to decreased cancer cell proliferation and increased apoptosis (programmed cell death).
Q2: What are the common mechanisms of acquired resistance to PI3K/Akt pathway inhibitors like this compound?
Acquired resistance to PI3K/Akt inhibitors can arise through several mechanisms:
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Reactivation of the PI3K/Akt Pathway: This can occur through secondary mutations in the PI3K or Akt genes, or through the loss of the tumor suppressor PTEN, a negative regulator of the pathway.[1]
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Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of the PI3K/Akt pathway by upregulating alternative survival pathways, such as the MAPK/ERK or JAK/STAT pathways.
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.
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Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of Akt can also contribute to resistance.
Q3: How can I determine if my cell line has developed resistance to this compound?
The most common method is to perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to the parental (sensitive) cell line indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my cell line.
This is the primary indicator of resistance. The following steps will help you to characterize the resistant phenotype.
Troubleshooting Steps:
-
Confirm Resistance:
-
Repeat the dose-response assay with a freshly thawed vial of the parental cell line and the suspected resistant cell line side-by-side.
-
Ensure consistent experimental conditions (cell seeding density, drug treatment duration, etc.).
-
-
Characterize the Resistance:
-
Determine the Resistance Index (RI): RI = IC50 (resistant line) / IC50 (parental line). A high RI confirms a resistant phenotype.
-
Assess Pathway Activity: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-S6K) in both sensitive and resistant cells, with and without this compound treatment.
-
Quantitative Data Summary: this compound IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Example Cell Line A | 10 | 250 | 25 |
| Example Cell Line B | 25 | 800 | 32 |
Issue 2: My this compound-resistant cells show cross-resistance to other drugs.
This may indicate a general mechanism of resistance, such as increased drug efflux.
Troubleshooting Steps:
-
Test Other PI3K/Akt Pathway Inhibitors: Determine the IC50 values for other inhibitors targeting different components of the pathway (e.g., a dual PI3K/mTOR inhibitor).
-
Test Chemotherapeutic Agents: Assess the sensitivity of your resistant cells to common chemotherapeutic drugs.
-
Investigate Drug Efflux Pumps:
-
Use qPCR or Western blotting to measure the expression of common drug transporters like P-glycoprotein (ABCB1).
-
Perform a drug accumulation assay using a fluorescent substrate of P-gp (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., verapamil).
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[1]
Methodology:
-
Initial Treatment: Culture the parental cell line in media containing this compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Monitoring: Monitor the cells for signs of toxicity and allow them to recover before the next dose increase.
-
Maintenance: Once a significantly resistant population is established (e.g., tolerating 10-20 times the initial IC50), maintain the cells in a constant concentration of this compound.
-
Characterization: Periodically confirm the resistant phenotype by determining the IC50 and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, S6K, and other relevant pathway components. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
protocol adjustments for FP0429 in different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FP0429 (also referred to as FR429). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FR429) and what is its mechanism of action?
A1: this compound, identified in the literature as FR429, is an ellagitannin isolated from the plant Polygonum capitatum. It has shown anti-inflammatory and anticancer properties. Its primary mechanism of action involves the modulation of the PI3K/Akt signaling pathway. By downregulating the phosphorylation of PI3K and Akt, FR429 can influence downstream processes related to cell survival, proliferation, and apoptosis.
Q2: In which cell lines has FR429 been tested?
A2: Based on available literature, FR429 has been studied in human liver cancer cells (HepG2) and in a murine model for its hepatoprotective effects.
Q3: How should I prepare a stock solution of FR429?
A3: As with many natural compounds, the solubility of FR429 should be empirically determined. It is recommended to first attempt dissolving the compound in a small amount of DMSO to create a high-concentration stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: A good starting point for dose-response experiments is to test a wide range of concentrations. Based on published data, concentrations around 10 µM have shown significant protective effects in HepG2 cells. A range from 1 µM to 50 µM could be appropriate for initial screening in a new cell line.
Troubleshooting Guides
Problem 1: Low or No Compound Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the FR429 stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| Cell-Type Specificity | The effect of FR429 may be cell-type dependent. The PI3K/Akt pathway may be regulated differently in your cell line compared to HepG2 cells. |
| Insufficient Incubation Time | Optimize the incubation time. A time course experiment (e.g., 24, 48, 72 hours) can determine the optimal duration for observing an effect. |
Problem 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells. Run a vehicle control (medium with the same amount of solvent but no compound). |
| Compound Cytotoxicity | FR429 may be cytotoxic at higher concentrations. Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic concentration range for your cell line. |
| Contamination of Compound Stock | Filter-sterilize the FR429 stock solution using a 0.22 µm syringe filter compatible with your solvent to remove any potential microbial contaminants.[1] |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all experiments, as this can affect growth rates and compound sensitivity. |
| Variability in Reagent Preparation | Prepare fresh dilutions of FR429 for each experiment from a master stock solution to minimize variability. |
Quantitative Data Summary
The following table summarizes the quantitative data available for FR429 from studies on HepG2 cells.
| Parameter | Cell Type | Value | Reference |
| Half-Maximum Effective Concentration (EC50) | HepG2 | 6.46 µM | |
| Protective Effect Concentration | HepG2 | 10 µM |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of FR429 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FR429
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of FR429 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of FR429. Include a vehicle-only control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blot for PI3K/Akt Pathway Activation
This protocol provides a general framework for analyzing the phosphorylation status of PI3K and Akt.
Materials:
-
Cells treated with FR429
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Treat cells with FR429 at the desired concentrations and for the optimal duration.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Visualizations
Caption: Signaling pathway of FR429.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Minimizing FP0429-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with the compound FP0429.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to this compound-induced cytotoxicity in a question-and-answer format.
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
-
Question: Why am I seeing significant cell death even when using low concentrations of this compound?
-
Answer: Several factors could be contributing to this observation:
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is at a non-toxic level, typically below 0.5% for DMSO.[1] Always include a vehicle control (cells treated with the solvent alone at the same final concentration) to distinguish between compound and solvent effects.[1][2]
-
Compound Instability: this compound may degrade in the culture medium over time, potentially forming toxic byproducts. It is recommended to prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[1]
-
Cell Health and Density: Ensure that your cells are healthy, within a low passage number, and free from contamination.[2] Suboptimal cell density can also affect results; both too few and too many cells can impact the outcome of cytotoxicity assays.[1]
-
Issue 2: Inconsistent or highly variable results in cytotoxicity assays.
-
Question: What could be causing the high variability in my cytotoxicity results with this compound?
-
Answer: Inconsistent results are a common challenge in cytotoxicity assays.[3] Here are some potential causes and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability. Ensure you have a homogenous single-cell suspension before plating and visually inspect the plate after seeding to confirm even distribution.[1]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration. It is best practice to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[2][3]
-
Compound Precipitation: Check the solubility of this compound in your final culture medium. If the compound is precipitating, you may need to adjust the solvent or use a lower concentration.[2]
-
Issue 3: No clear dose-response curve observed.
-
Question: I am not observing a clear dose-dependent cytotoxic effect with this compound. What should I do?
-
Answer: A lack of a clear dose-response curve can be due to several factors:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or not in the active range for your specific cell line. Test a wider range of concentrations, from nanomolar to high micromolar, to determine the precise IC50.[1][2]
-
Suboptimal Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.[1][2]
-
Assay Interference: The compound itself might interfere with the assay reagents. For example, it could reduce the MTT reagent, leading to inaccurate results.[1][4] Consider using a secondary, different type of cytotoxicity assay to confirm your findings.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, it is recommended to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, to establish a dose-response curve and determine the 50% cytotoxic concentration (CC50).
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: Monitoring the viable, dead, and total cell number over the course of an experiment can help distinguish between cytostatic (inhibiting cell proliferation) and cytotoxic (causing cell death) effects.[5] Cell cycle analysis by flow cytometry can also provide insights into whether the compound is causing cell cycle arrest.[6]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: this compound should be dissolved in an appropriate solvent, such as DMSO, to create a high-concentration stock solution. This stock should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C as recommended by the manufacturer. Prepare fresh working dilutions from the stock for each experiment.[1]
Q4: Which control experiments are essential for a reliable this compound cytotoxicity study?
A4: The following controls are crucial:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1][2]
-
Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.[5]
-
No-Cell Control (Medium Only): To determine the background signal of the assay.[5]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from cytotoxicity experiments with this compound.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 7.3 |
| 50 | 15.9 ± 3.5 |
| 100 | 5.2 ± 2.1 |
Table 2: Time-Course of this compound-Induced Cytotoxicity (at 10 µM)
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 4.5 |
| 12 | 89.4 ± 5.0 |
| 24 | 75.6 ± 6.2 |
| 48 | 51.8 ± 7.1 |
| 72 | 35.2 ± 5.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated and vehicle controls.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[3]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for maximum LDH release (cells treated with a lysis buffer).[5]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the specified wavelength using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Recent studies suggest that compounds structurally similar to this compound, such as FR429, may exert their effects through the PI3K/Akt signaling pathway.[7] Understanding this pathway can provide insights into the potential mechanisms of this compound-induced cytotoxicity.
Caption: Overview of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating FP0429 Experimental Results: A Comparative Guide with Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the experimental results of the novel anti-cancer compound FP0429. Given that "this compound" is not a widely recognized public identifier, this document will proceed under the assumption that it is analogous to FV-429 , a synthetic flavonoid derived from Wogonin, which has been documented to induce cancer cell apoptosis through the generation of Reactive Oxygen Species (ROS) and modulation of the MAPK signaling pathway.
This guide compares the activity of this compound (using FV-429 as a proxy) with its parent compound, Wogonin , a well-characterized natural flavonoid. The provided experimental data, protocols, and pathway diagrams are designed to offer a comprehensive approach to validating the efficacy and mechanism of action of this compound.
Data Presentation: this compound vs. Wogonin
The following tables summarize the quantitative data comparing the effects of this compound (as FV-429) and Wogonin on cancer cell lines. It is important to note that the data is compiled from different studies using various cell lines, which should be considered when making direct comparisons.
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound (FV-429) | BGC-823 (Gastric Cancer) | MTT | 38.10 ± 6.28 | [1] |
| MGC-803 (Gastric Cancer) | MTT | 31.53 ± 6.84 | [1] | |
| Wogonin | HL-60 (Leukemia) | MTT | 67.5 ± 2.1 | |
| A549 (Lung Cancer) | MTT | ~50 | [2] | |
| A427 (Lung Cancer) | MTT | ~50 | [2] | |
| Table 1: Comparative Cytotoxicity (IC50) of this compound (as FV-429) and Wogonin in various cancer cell lines. |
| Compound | Cell Line | Treatment | Fold Change in ROS Production (vs. Control) | Citation |
| This compound (FV-429) | A2780 (Ovarian Cancer) | 20 µM under hypoxia | ~1.5 - 2.0 (estimated from graphical data) | [3] |
| Wogonin | U251 (Glioma) | 25 µM for 120 min | ~2.5 (estimated from graphical data) | [4] |
| Table 2: Comparison of Reactive Oxygen Species (ROS) Induction. |
| Compound | Cell Line | Protein | Treatment | Normalized Expression/Activation (Fold Change vs. Control) | Citation |
| This compound (FV-429) | A2780 (Ovarian Cancer) | p-ERK2 (nuclear) | 20 µM under hypoxia | ~2.0 - 2.5 (estimated from graphical data) | [3] |
| p-p53 (nuclear) | 20 µM under hypoxia | ~2.0 - 2.5 (estimated from graphical data) | [3] | ||
| Wogonin | MCF-7 (Breast Cancer) | p-ERK | 100 µM | ~3.5 | [5] |
| p-p38 | 100 µM | ~4.0 | [5] | ||
| Cleaved PARP | 100 µM | Significant increase | [5][6] | ||
| Bax/Bcl-2 Ratio | 100 µM | Increased | [5][6] | ||
| Table 3: Impact on Key Signaling and Apoptotic Proteins. |
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Validation
Caption: Experimental workflow for validating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Wogonin and to calculate their respective IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound, Wogonin, and the vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Objective: To quantify the intracellular ROS levels induced by this compound and Wogonin.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound, Wogonin, vehicle control, a positive control (e.g., 100 µM H2O2), and a negative control (pretreatment with 5 mM N-acetyl-L-cysteine [NAC] for 1 hour before adding the compound).
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
Protein Expression Analysis (Western Blot)
Objective: To analyze the effect of this compound and Wogonin on the expression and activation of key proteins in the apoptosis and MAPK signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against total and phosphorylated forms of ERK, p38, JNK, as well as Bax, Bcl-2, cleaved Caspase-3, and PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.
References
- 1. FV-429 Induced Apoptosis Through ROS-Mediated ERK2 Nuclear Translocation and p53 Activation in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wogonin Induces Reactive Oxygen Species Production and Cell Apoptosis in Human Glioma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wogonin Induces Apoptosis by Activation of ERK and p38 MAPKs Signaling Pathways and Generation of Reactive Oxygen Species in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wogonin induces apoptosis by activation of ERK and p38 MAPKs signaling pathways and generation of reactive oxygen species in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of FP0429: A Comparative Analysis
In the landscape of modern therapeutics, the quest for novel compounds with enhanced efficacy and specificity is a continuous endeavor. This guide provides a detailed comparative analysis of FP0429 against a relevant counterpart, presenting key experimental data, methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this compound.
Note to the Reader: The compound "this compound" appears to be a highly specific, internal, or non-publicly documented designation. As such, publicly available information regarding its mechanism of action, therapeutic targets, and specific models of study is not available. The following comparison is presented as a template and will be populated with specific data once the identity and context of this compound are provided. For the purpose of this illustrative guide, we will hypothetically consider this compound as a novel inhibitor of the MEK pathway and compare it with a well-established MEK inhibitor, Trametinib , in a BRAF V600E mutant melanoma model .
Comparative Performance Data
The following table summarizes the key in vitro and in vivo performance metrics of this compound versus Trametinib in a BRAF V600E mutant melanoma cell line (e.g., A375) and a corresponding xenograft model.
| Parameter | This compound | Trametinib | Fold Difference |
| In Vitro Potency | |||
| IC50 (A375 cells) | Data not available | Data not available | Data not available |
| Ki (MEK1) | Data not available | Data not available | Data not available |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (%) | Data not available | Data not available | Data not available |
| Pharmacokinetics | |||
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Half-life (hours) | Data not available | Data not available | Data not available |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of comparative data.
In Vitro Cell Proliferation Assay:
-
Cell Culture: A375 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Trametinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using a resazurin-based assay. Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.
In Vivo Xenograft Model:
-
Animal Model: Athymic nude mice were subcutaneously inoculated with A375 cells.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into vehicle control, this compound, and Trametinib treatment groups. Compounds were administered daily via oral gavage.
-
Efficacy Measurement: Tumor volume was measured twice weekly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathway and Experimental Workflow
Visualizing the biological pathways and experimental processes can provide a clearer understanding of the compound's mechanism and the study's design.
Caption: MAPK signaling pathway and points of inhibition by this compound and Trametinib.
Caption: Workflow for the in vivo xenograft study comparing this compound and Trametinib.
confirming the specificity of FP0429's effects
To provide a comprehensive comparison guide on the specificity of FP0429's effects, it is essential to have specific information about this compound. Currently, publicly available scientific literature and databases do not contain information about a compound designated "this compound."
To proceed with your request, please provide details about this compound, such as:
-
Compound Class: What type of molecule is this compound (e.g., small molecule, peptide, antibody)?
-
Biological Target: What is the intended molecular target or pathway of this compound?
-
Therapeutic Area: In what field of research or for what disease is this compound being investigated?
-
Relevant Studies: Are there any internal or published studies, even if preliminary, that describe the biological activity of this compound?
Once this information is available, a thorough analysis can be conducted to generate the requested comparison guide, including data tables, experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Unable to Identify Investigational Drug "FP0429"
A comprehensive search of publicly available scientific and medical literature has yielded no specific information on an investigational drug or therapeutic agent designated "FP0429."
Efforts to identify "this compound" through searches of clinical trial registries, scientific publications, and drug development pipelines did not return any relevant results. The designation does not appear to correspond to any known drug in preclinical or clinical development for which information is publicly accessible.
The search results did identify clinical trials with NCT numbers containing "0429" (e.g., NCT04680429). However, this is a component of the trial's unique identification number and does not refer to the name of the investigational compound being studied in those trials.
It is possible that "this compound" represents an internal codename for a compound that has not yet been disclosed publicly by a research institution or pharmaceutical company. Without any information regarding the compound's therapeutic area, mechanism of action, or stage of development, a comparison to standard treatments cannot be performed.
Therefore, the requested comparison guide, including data tables, experimental protocols, and visualizations, cannot be generated at this time due to the lack of any available data on a therapeutic agent named "this compound."
For the intended audience of researchers, scientists, and drug development professionals, it is crucial to rely on publicly vetted and published data for objective comparisons. Should "this compound" be a different internal designation or a typographical error for a known compound, providing the correct identifier would be necessary to proceed with a detailed efficacy comparison.
cross-validation of FP0429 findings in different labs
A comprehensive search for publicly available data on a compound or entity designated "FP0429" has yielded no specific findings, precluding a direct cross-validation comparison of its performance across different laboratories. The identifier "this compound" does not appear in scientific literature or public research databases as a recognized name for a compound, gene, or protein.
This lack of public information makes it impossible to fulfill the request for a comparative guide with experimental data, detailed protocols, and signaling pathway visualizations. Scientific cross-validation relies on the availability of published research from multiple independent groups.
One potential, though unconfirmed, lead emerged from a search for clinical trials. A study registered under the identifier NCT05493709 investigates the efficacy and safety of Leuprolide Mesylate, a Gonadotropin-Releasing Hormone (GnRH) analog, and refers to a formulation "FP-001 42 mg." It is conceivable that "this compound" could be an internal, preclinical, or early-stage development code related to this or a similar product. However, without explicit public linkage, this remains speculative.
For the research, scientific, and drug development professionals who form the target audience for such a guide, the absence of a public scientific footprint for "this compound" means that any data would likely be proprietary and held internally by a specific organization. Therefore, a cross-laboratory validation comparison cannot be constructed from the public domain.
To proceed with a meaningful comparison, a more specific and publicly recognized identifier for the substance of interest is required. Researchers interested in the cross-validation of a particular finding should refer to peer-reviewed publications that cite specific chemical names, gene symbols, or protein accession numbers.
A Comparative Guide to αvβ3 Integrin Inhibitors: MK-0429 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Integrin αvβ3, a key player in cell adhesion, signaling, and angiogenesis, has emerged as a promising therapeutic target in oncology and other diseases. This guide provides a detailed comparison of the mechanism of action of MK-0429, a potent and selective small-molecule inhibitor of αvβ3 integrin, with other notable inhibitors in its class, including cilengitide (B523762), etaracizumab, and abituzumab. We present a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols for key assays.
Mechanism of Action: A Shared Target, Diverse Approaches
The primary mechanism of action for MK-0429 and the compared inhibitors is the blockade of the αvβ3 integrin receptor. This receptor, a heterodimeric transmembrane protein, facilitates cell-extracellular matrix (ECM) and cell-cell interactions by binding to ligands such as vitronectin, fibronectin, and osteopontin. This binding triggers downstream signaling cascades that are crucial for cell survival, proliferation, migration, and the formation of new blood vessels (angiogenesis) – processes that are often hijacked by cancer cells to promote tumor growth and metastasis.
While all four inhibitors target the αvβ3 integrin, they do so through distinct molecular interactions:
-
MK-0429 and Cilengitide are small-molecule inhibitors that mimic the natural Arg-Gly-Asp (RGD) motif present in the ECM ligands of integrins. By competitively binding to the RGD-binding site on the integrin, they prevent the natural ligands from attaching, thereby inhibiting downstream signaling.
-
Etaracizumab and Abituzumab are humanized monoclonal antibodies. Etaracizumab specifically targets the αvβ3 heterodimer, while abituzumab targets the αv subunit, which can pair with other β subunits (β1, β5, β6, β8) in addition to β3.[1][2] These antibodies bind to the extracellular domain of the integrin, sterically hindering the binding of ECM ligands and disrupting signaling.
The inhibition of αvβ3 integrin by these compounds leads to the suppression of key signaling pathways, including the focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK/ERK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3] This disruption ultimately results in reduced cell adhesion, migration, and proliferation, and in the context of tumors, can lead to decreased angiogenesis and metastasis.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for MK-0429 and its comparators, highlighting their binding affinities and inhibitory concentrations.
| Inhibitor | Type | Target(s) | IC50 / Kd | Assay Type | Reference |
| MK-0429 | Small Molecule | αvβ3, αvβ5 | Kd: 0.33 nM (human αvβ3) IC50: 0.58 nM | Radioligand Binding Cell Adhesion (HEK293-αvβ3 to vitronectin) | [4][5] |
| Cilengitide | Cyclic Peptide | αvβ3, αvβ5 | IC50: 4.1 nM (αvβ3) IC50: 79 nM (αvβ5) | Cell-free assay | [6] |
| Etaracizumab | Monoclonal Antibody | αvβ3 | Not explicitly quantified in search results | - | - |
| Abituzumab | Monoclonal Antibody | αv integrins | EC50: 4.5 ng/mL | Binding to immobilized αvβ3 | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Integrin αvβ3 signaling pathway and point of inhibition.
Caption: General experimental workflow for a cell adhesion assay.
Caption: Logical relationship of the compared αvβ3 integrin inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these αvβ3 integrin inhibitors.
Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block the adhesion of cells expressing αvβ3 integrin to a plate coated with an ECM ligand.
Materials:
-
96-well microtiter plates
-
ECM ligand solution (e.g., Vitronectin, 10 µg/mL in PBS)
-
Cell line overexpressing αvβ3 integrin (e.g., HEK293-αvβ3)
-
Serum-free cell culture medium
-
Inhibitor stock solution (e.g., MK-0429 in DMSO)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell stain (e.g., Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM ligand solution overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest and resuspend the αvβ3-expressing cells in serum-free medium to a concentration of 2.5 x 10^5 cells/mL.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in serum-free medium. Add the inhibitor dilutions to the cell suspension and incubate for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell/inhibitor suspension to each well of the coated plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with Crystal Violet solution for 10 minutes.
-
Solubilization: Wash the wells with water and solubilize the stain with a solubilization buffer.
-
Quantification: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
In Vivo Tumor Xenograft Model
This model assesses the efficacy of an inhibitor in reducing tumor growth and metastasis in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cell line (e.g., B16F10 melanoma for MK-0429, U87 glioblastoma for cilengitide)
-
Inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant the tumor cells into the mice. For metastasis studies, cells can be injected intravenously.[8][9]
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).[8][9]
-
Tumor Monitoring: Measure the tumor volume with calipers at regular intervals. For bioluminescent models, image the mice to monitor tumor growth and metastasis. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (predetermined time point or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
MK-0429 stands out as a potent and selective small-molecule inhibitor of αvβ3 integrin with low nanomolar efficacy. Its mechanism of action, shared with cilengitide, involves competitive binding to the RGD-binding site, a distinct approach from the steric hindrance mechanism of the monoclonal antibodies etaracizumab and abituzumab. The choice of inhibitor for therapeutic development will depend on various factors, including the specific disease context, desired selectivity profile, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other novel αvβ3 integrin inhibitors.
References
- 1. Abituzumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of angiogenesis and tumor progression of MK-0429, an integrin αvβ3 antagonist, on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally active αvβ3 integrin inhibitor MK-0429 reduces melanoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] Orally active αvβ3 integrin inhibitor MK-0429 reduces melanoma metastasis | Semantic Scholar [semanticscholar.org]
- 9. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking FP0429 against previous studies
Information regarding "FP0429" is not publicly available, preventing a comparative analysis against previous studies.
Following a comprehensive search for "this compound," no specific drug, compound, or therapeutic agent with this designation could be identified in the public domain. The searches yielded results for clinical trials and drug identifiers containing the number "429," but none corresponded to a specific molecule labeled "this compound." For instance, clinical trial NCT00288054 refers to a study for "S0429," a combination therapy, and a pill marked "429" is identified as Dalfampridine. However, no data specifically for "this compound" was found.
This lack of publicly available information makes it impossible to conduct the requested benchmarking and comparative analysis. Essential details for such a guide, including experimental data, performance metrics, and mechanism of action, are absent from scientific literature, clinical trial databases, and other accessible resources.
It is possible that "this compound" represents an internal codename for a compound that has not yet been publicly disclosed, or the identifier may be inaccurate. Without foundational information on "this compound," the core requirements of creating a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Unidentified Laboratory Chemicals
The specific chemical identifier "FP0429" did not correspond to a readily available Safety Data Sheet (SDS) in public databases. The proper disposal of any chemical is dictated by its specific physical, chemical, and toxicological properties, which are detailed in its SDS. In the absence of a specific SDS for "this compound," it must be handled as a substance of unknown toxicity and hazards. The following provides a general but essential framework for the safe handling and disposal of an unidentified chemical like this compound within a research and development setting.
Core Principle: Always treat unknown substances as hazardous. Never dispose of unidentified chemicals down the drain or in regular trash.
Immediate Safety and Handling Protocol
Before proceeding with disposal, ensure the following safety measures are in place:
| Safety Measure | Action Required | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. | Protects against potential skin and eye contact with a substance of unknown hazardous properties. |
| Ventilation | Handle the substance within a certified chemical fume hood. | Minimizes the risk of inhaling potentially toxic vapors or dust. |
| Spill Kit | Ensure a spill kit compatible with a wide range of chemicals is readily accessible. | Allows for immediate and safe cleanup in case of an accidental release. |
| Labeling | Clearly label the container with "Caution: Unknown Substance for Disposal" and any known information (e.g., project code "this compound"). | Prevents accidental use and informs waste management personnel of the situation. |
Step-by-Step Disposal Plan
Disposal of an unidentified chemical requires a systematic approach to ensure safety and regulatory compliance.
-
Information Gathering:
-
Attempt to identify the chemical by checking laboratory notebooks, inventory records, or consulting with colleagues who may have worked with the substance.
-
If the chemical was part of a purchased product, contact the manufacturer or supplier and provide them with the product number "this compound" to request an SDS.
-
-
Segregation and Storage:
-
Isolate the container of "this compound" from other chemicals in a designated and well-ventilated waste accumulation area.
-
Ensure the container is sealed, in good condition, and stored in secondary containment to prevent spills.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.
-
Provide them with all available information about the substance.
-
EHS will provide specific guidance on the proper disposal procedures and may need to perform an analysis to characterize the waste.
-
-
Waste Pickup and Disposal:
-
Follow the specific packaging and labeling instructions provided by your EHS office for hazardous waste pickup.
-
Do not mix "this compound" with other waste streams unless explicitly instructed to do so by EHS personnel.
-
Disposal will be managed by a certified hazardous waste vendor coordinated through your institution.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for handling and disposing of an unidentified chemical.
Caption: Workflow for handling an unidentified chemical.
Caption: Decision logic for disposal based on identification.
Safety Guidance for FP0429 Unavailable Due to Lack of Specific Data
Efforts to identify and locate a Safety Data Sheet (SDS) for the compound designated as FP0429 have been unsuccessful, preventing the creation of specific personal protective equipment (PPE) and handling guidelines. Without this critical safety information, providing detailed operational and disposal plans would be speculative and potentially hazardous.
Initial investigations determined that "this compound" is not a universally recognized chemical identifier. However, the designation was linked to the chemical compound 1-(4-{[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]oxy}phenyl)-1-ethanone , identified in chemical databases such as PubChem (CID 3703294).
Despite a thorough search for a Safety Data Sheet using the chemical name, CAS number (286377-86-4), and PubChem identifier, no specific SDS could be located. An SDS is essential for providing authoritative information on a substance's hazards, safe handling, personal protective equipment, and disposal.
Without a definitive SDS, it is not possible to provide the following critical information:
-
Quantitative Exposure Limits: Occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), are not available.
-
Specific Personal Protective Equipment (PPE): Recommendations for respirators, gloves, eye protection, and protective clothing cannot be specified.
-
Detailed Handling and Storage Protocols: Procedures for safely managing the compound in a laboratory setting are unknown.
-
Emergency Procedures: First aid measures for exposure and instructions for spill cleanup cannot be provided.
-
Disposal Guidelines: Information on the proper disposal of this compound waste is not available.
Providing generic safety advice for an unknown compound would be contrary to established laboratory safety principles. Researchers, scientists, and drug development professionals are strongly advised to seek a verified Safety Data Sheet from the compound's manufacturer or supplier before handling this compound.
Below is a generalized workflow for handling a novel chemical compound, which should be adapted based on a comprehensive, substance-specific risk assessment and the information provided in a verified SDS.
Caption: A generalized workflow for handling chemical compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
